molecular formula C21H26N4O B4999537 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine

Cat. No. B4999537
M. Wt: 350.5 g/mol
InChI Key: NSAQRQNLCWVSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine, commonly known as 2-(4-acetyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indolinamine or simply 2-AI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research on this compound will be discussed.

Mechanism of Action

The exact mechanism of action of 2-AI is not fully understood, but it is believed to act on various receptors in the body such as dopamine, serotonin, and norepinephrine receptors. Additionally, 2-AI has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and monoamine oxidase-B.
Biochemical and Physiological Effects:
Studies have shown that 2-AI has various biochemical and physiological effects on the body. For example, 2-AI has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. Additionally, 2-AI has been shown to decrease the levels of inflammatory cytokines in the body, which can lead to reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-AI in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-AI has been shown to have low toxicity and minimal side effects, making it a safe compound to work with. However, one limitation of using 2-AI in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-AI. One potential area of research is the development of more potent and selective 2-AI analogs for use as anti-inflammatory agents or in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 2-AI and its potential applications in various fields. Finally, more studies are needed to investigate the long-term effects of 2-AI on the body and to determine its safety for human use.

Synthesis Methods

The synthesis method for 2-AI involves the reaction of 2-indanone with 2-(4-acetyl-1-piperazinyl)-3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of 2-(4-acetyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indolinamine, which is then purified using various techniques such as column chromatography.

Scientific Research Applications

2-AI has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 2-AI has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Parkinson's disease. Additionally, 2-AI has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[4-[3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-16(26)24-9-11-25(12-10-24)21-19(7-4-8-22-21)15-23-20-13-17-5-2-3-6-18(17)14-20/h2-8,20,23H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAQRQNLCWVSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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